molecular formula C15H9Cl2N3S2 B2585279 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole CAS No. 307552-86-9

2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

Cat. No.: B2585279
CAS No.: 307552-86-9
M. Wt: 366.28
InChI Key: MIOIZSOGJHMVHH-UHFFFAOYSA-N
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Description

2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and benzo[d]thiazole moieties. These structures are known for their significant biological activities, making this compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole typically involves multi-step reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing these processes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is unique due to the combination of both imidazo[1,2-a]pyridine and benzo[d]thiazole moieties in a single molecule. This dual structure enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3S2/c16-9-5-6-13-18-11(14(17)20(13)7-9)8-21-15-19-10-3-1-2-4-12(10)22-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOIZSOGJHMVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=C(C=CC4=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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